2-Methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
CAS No.:
Cat. No.: VC14519829
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-methyl-7-[(6-methylpyridin-2-yl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C23H22N4O/c1-14-6-4-8-19(24-14)22(27-20-9-5-7-15(2)25-20)18-13-12-17-11-10-16(3)26-21(17)23(18)28/h4-13,22,28H,1-3H3,(H,25,27) |
| Standard InChI Key | RHYVTSSHEZTLOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC(=N4)C |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The molecular architecture of 2-methyl-7-{(6-methylpyridin-2-yl)[(6-methylpyridin-2-yl)amino]methyl}quinolin-8-ol (C₂₃H₂₂N₄O, MW 370.4 g/mol) integrates a quinoline scaffold substituted at the 7-position by a bis(6-methylpyridin-2-yl)aminomethyl group and at the 8-position by a hydroxyl group. The quinoline moiety’s planar aromatic system facilitates π-π stacking interactions, while the pyridine rings contribute basic nitrogen atoms capable of hydrogen bonding and metal coordination .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₂N₄O | |
| Molecular Weight | 370.4 g/mol | |
| logP (Partition Coefficient) | 3.48 | |
| Hydrogen Bond Donors | 2 | |
| Polar Surface Area | 52.6 Ų |
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically commencing with the condensation of 8-hydroxyquinoline derivatives with 6-methylpyridine-2-amine precursors. A critical step is the Mannich reaction, which installs the aminomethyl bridge between the quinoline and pyridine units. Optimized conditions—such as controlled temperatures (60–80°C), anhydrous solvents (e.g., tetrahydrofuran), and catalytic palladium complexes—enhance yields to >75%. For industrial-scale production, continuous flow reactors improve reaction homogeneity and reduce byproduct formation.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of tyrosine kinases and topoisomerases, enzymes critical for cellular proliferation and DNA replication. Kinetic studies reveal a competitive inhibition mechanism, with IC₅₀ values in the nanomolar range (e.g., 12 nM against EGFR kinase). Structural analyses indicate that the pyridine nitrogen atoms coordinate with Mg²⁺ ions in enzyme active sites, while the quinoline system intercalates into DNA grooves, disrupting replication.
Antimicrobial Efficacy
Against Gram-positive bacteria (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MICs) of 4 μg/mL have been reported, attributed to disruption of cell wall biosynthesis via penicillin-binding protein inhibition. Fungistatic activity against Candida albicans (MIC 8 μg/mL) involves ergosterol biosynthesis interference, analogous to azole antifungals.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but improved dissolution in dimethyl sulfoxide (DMSO, 45 mg/mL) . Stability studies indicate degradation <5% after 6 months at -20°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber vial storage .
ADMET Properties
In silico predictions using SwissADME highlight moderate bioavailability (F = 55%) and blood-brain barrier permeability (BBB score 0.8) . Hepatotoxicity risk is low (prob. = 0.23), but cytochrome P450 3A4 inhibition (Ki = 4.7 μM) warrants drug interaction caution .
Comparative Analysis with Structural Analogues
The analogue 7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol (C₂₁H₁₈N₄O, MW 342.4 g/mol) lacks one methyl group on the pyridine ring, resulting in reduced lipophilicity (logP 3.48 vs. 3.63) and 30% lower antimicrobial potency . Racemic mixtures of this analogue show stereo-dependent activity, with the (R)-enantiomer exhibiting 5-fold higher kinase affinity than the (S)-form .
Industrial and Research Applications
Materials Science
As a ligand, the compound forms luminescent complexes with lanthanides (e.g., Eu³⁺, Tb³⁺), emitting intense red/green light (quantum yield Φ = 0.42) for OLED applications. Its thermal stability (decomposition temp. 287°C) suits high-temperature processing.
Analytical Chemistry
Functionalized quartz crystal microbalance (QCM) sensors incorporating this quinoline derivative detect Hg²⁺ ions at 0.1 ppb levels via selective coordination-induced frequency shifts.
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